

# Application Note: Triarachidin as a Quantitative Standard for Targeted Lipidomics of Triacylglycerols

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## Compound of Interest

Compound Name: *Triarachidin*

Cat. No.: *B052973*

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## Introduction

Lipidomics, the comprehensive study of lipids in biological systems, is a critical field for understanding cellular physiology, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets. Triacylglycerols (TGs) are a major class of lipids that serve as the primary form of energy storage in cells. Accurate quantification of TG species is essential for research in metabolism, cardiovascular disease, and other related fields. The use of a suitable internal standard is paramount for achieving reliable and reproducible quantitative results in mass spectrometry-based lipidomics, as it corrects for variations in sample preparation, extraction efficiency, and instrument response<sup>[1][2]</sup>.

**Triarachidin** (TG 20:0/20:0/20:0), a saturated triacylglycerol containing three C20:0 fatty acyl chains, is an excellent internal standard for the quantification of triacylglycerols in biological samples. Its long, saturated acyl chains give it distinct chromatographic and mass spectrometric properties, and as an odd-chain triacylglycerol, it is not naturally abundant in most mammalian biological systems, minimizing interference with endogenous analytes<sup>[1]</sup>. This application note provides a detailed protocol for the use of **triarachidin** as an internal standard for the targeted quantification of triacylglycerols by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

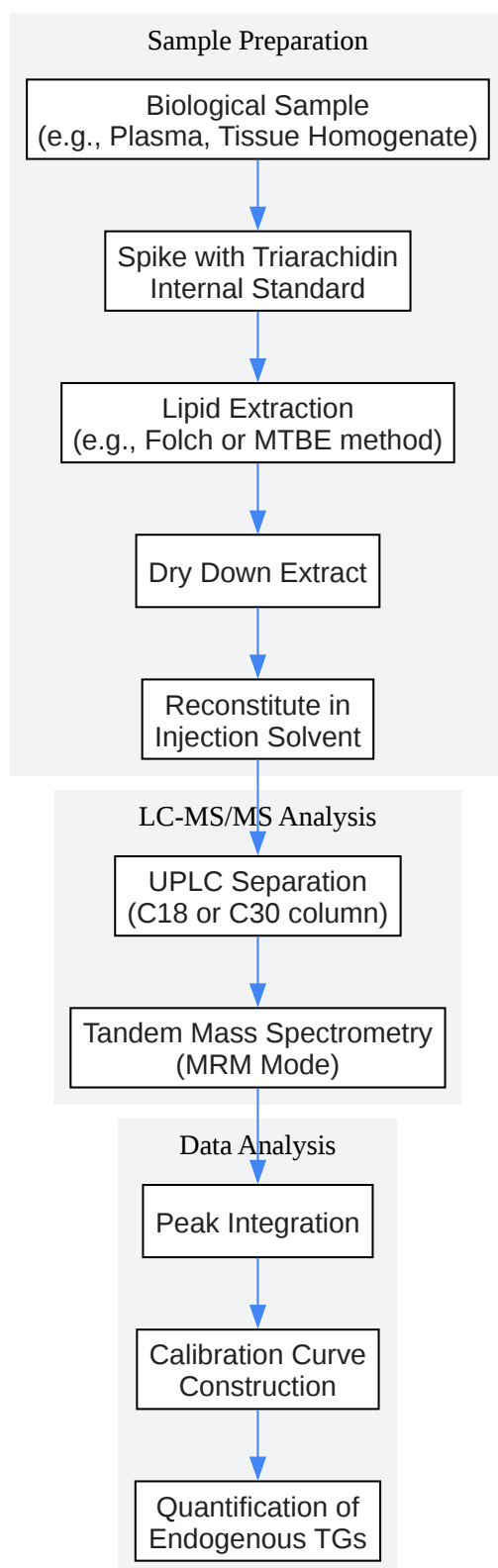
## Properties of Triarachidin

A thorough understanding of the physicochemical properties of **triarachidin** is essential for its effective use as a standard.

Property	Value	Reference
Chemical Name	Glycerol Trieicosanoate	--INVALID-LINK--
Synonyms	Triarachin, 1,2,3-Trieicosanoyl Glycerol	--INVALID-LINK--
CAS Number	620-64-4	--INVALID-LINK--
Molecular Formula	C63H122O6	--INVALID-LINK--
Molecular Weight	975.64 g/mol	--INVALID-LINK--
Melting Point	77-79 °C	--INVALID-LINK--
Solubility	Chloroform, Methylene Chloride	--INVALID-LINK--
Storage	-20°C	--INVALID-LINK--

## Experimental Workflow for Triglyceride Quantification

The overall workflow for the targeted quantification of triacylglycerols using **triarachidin** as an internal standard involves several key steps, from sample preparation to data analysis.



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Caption: General experimental workflow for targeted TG quantification.

## Detailed Experimental Protocol

This protocol outlines a method for the extraction and quantification of triacylglycerols from human plasma.

## Materials and Reagents

- **Triarachidin** (Internal Standard): High purity standard (e.g., from Avanti Polar Lipids or Cayman Chemical).
- Solvents: HPLC or LC-MS grade chloroform, methanol, isopropanol, acetonitrile, and water.
- Formic Acid and Ammonium Formate: LC-MS grade.
- Biological Samples: e.g., human plasma, stored at -80°C.
- Phosphate-Buffered Saline (PBS): pH 7.4.
- Glassware: Borosilicate glass tubes and vials to prevent lipid contamination from plastics.
- Centrifuge: Capable of reaching at least 2,500 x g and maintaining 4°C.
- Nitrogen Evaporator or Vacuum Concentrator.
- UPLC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

## Standard and Sample Preparation

- Internal Standard Stock Solution: Prepare a stock solution of **triarachidin** in chloroform at a concentration of 1 mg/mL.
- Internal Standard Working Solution: Dilute the stock solution with isopropanol to a final concentration of 10 µg/mL.
- Calibration Standards: Prepare a series of calibration standards by spiking known amounts of a representative triacylglycerol standard mix into a surrogate matrix (e.g., stripped plasma or PBS with 4% bovine serum albumin) to create a concentration range that covers the

expected levels in the samples. Add the **triarachidin** internal standard working solution to each calibrator at a fixed concentration.

- Sample Preparation:
  - Thaw plasma samples on ice.
  - To a 2 mL glass vial, add 50 µL of plasma.
  - Add 10 µL of the 10 µg/mL **triarachidin** internal standard working solution.
  - Add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol.
  - Vortex vigorously for 1 minute.
  - Add 0.5 mL of PBS to induce phase separation.
  - Vortex for 30 seconds and centrifuge at 2,500 x g for 10 minutes at 4°C.
  - Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass vial.
  - Dry the lipid extract under a gentle stream of nitrogen.
  - Reconstitute the dried extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.

## LC-MS/MS Analysis

Liquid Chromatography Conditions:

Parameter	Setting
Column	C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A	60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B	90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate	0.3 mL/min
Column Temperature	55°C
Injection Volume	2 µL
Gradient	30% B to 100% B over 15 min, hold for 5 min, then re-equilibrate

## Mass Spectrometry Conditions:

Parameter	Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon
Acquisition Mode	Multiple Reaction Monitoring (MRM)

## MRM Transitions:

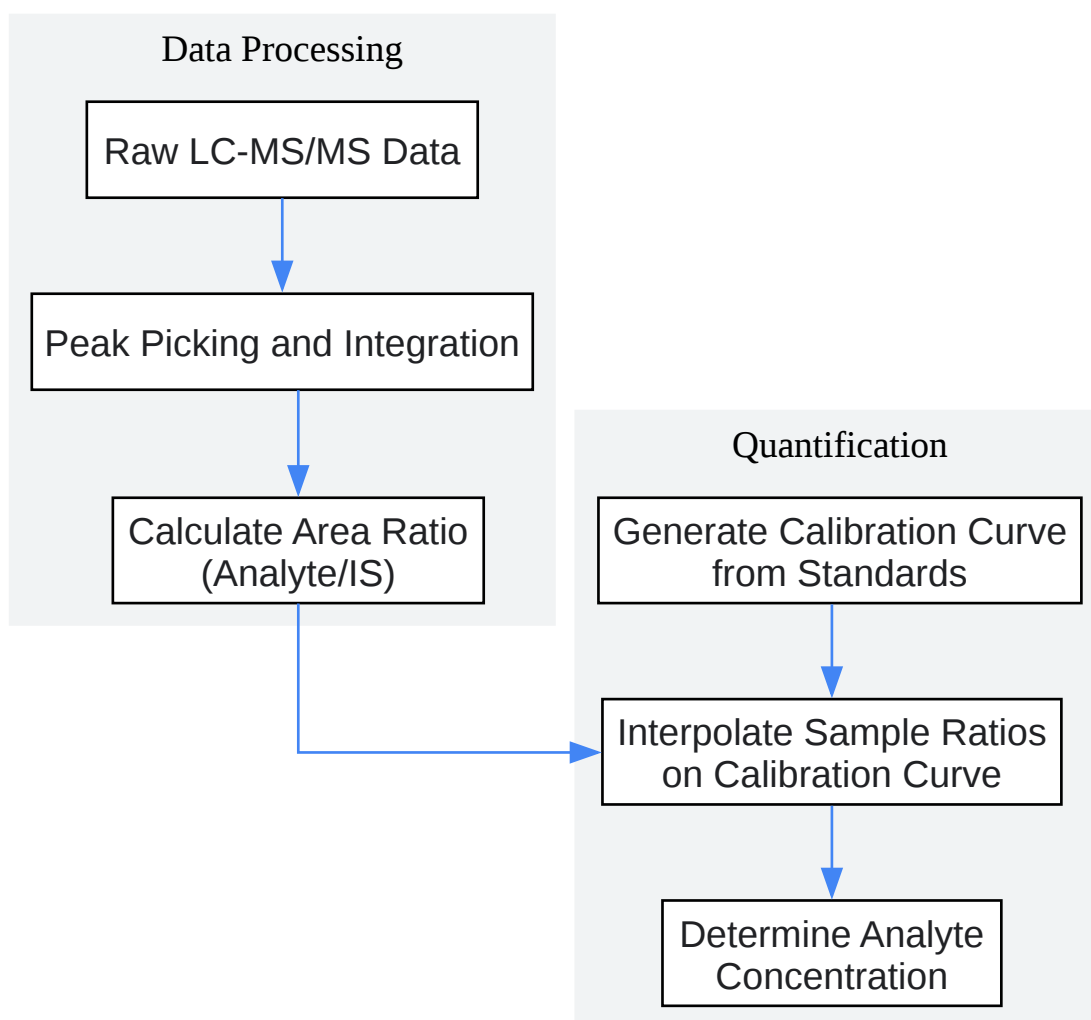
The MRM transitions for **triarachidin** and representative endogenous triacylglycerols should be optimized for the specific instrument. The precursor ion is typically the ammonium adduct  $[M+NH_4]^+$ . The product ions correspond to the neutral loss of one of the fatty acyl chains plus ammonia.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Triarachidin (IS)	992.9	679.6 (NL of C20:0)	50	35
TG 16:0/18:1/18:2	896.8	619.5 (NL of C16:0)	50	35
TG 16:0/16:0/18:1	872.8	595.5 (NL of C16:0)	50	35
TG 18:1/18:1/18:2	922.8	639.5 (NL of C18:1)	50	35

(Note: These are example transitions and should be optimized empirically)

## Data Analysis and Quantification

- **Peak Integration:** Integrate the peak areas of the MRM transitions for both the endogenous triacylglycerols and the **triarachidin** internal standard using the instrument's software.
- **Calibration Curve:** For each analyte in the calibration standards, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentration of the analyte to generate a calibration curve. A linear regression with  $1/x$  or  $1/x^2$  weighting is typically used[3].
- **Quantification:** Calculate the peak area ratio of the endogenous triacylglycerol to the **triarachidin** internal standard in the unknown samples. Determine the concentration of the endogenous triacylglycerol by interpolating from the calibration curve.



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Caption: Data analysis workflow for lipid quantification.

## Performance Characteristics (Illustrative)

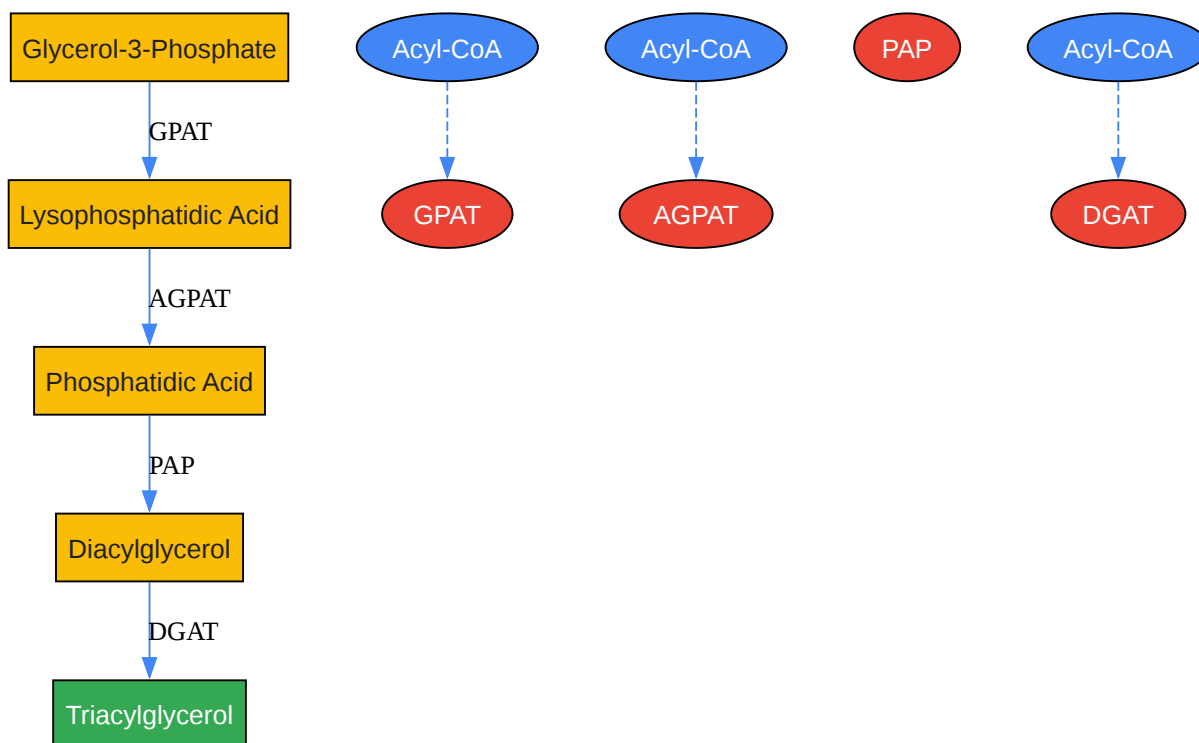
The following table presents typical performance characteristics that can be expected when using a long-chain triacylglycerol internal standard like **triarachidin** in a validated LC-MS/MS method. These values should be determined experimentally for each specific assay.



Parameter	Typical Value
Linearity ( $r^2$ )	> 0.99
Limit of Detection (LOD)	0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)	0.5 - 5.0 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 20%
Accuracy (% Recovery)	85 - 115%

## Triacylglycerol Biosynthesis Pathway

Understanding the metabolic context of triacylglycerols is crucial for interpreting quantitative data. The diagram below illustrates the Kennedy pathway for triacylglycerol biosynthesis.



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Caption: Kennedy pathway of triacylglycerol biosynthesis.

## Conclusion

**Triarachidin** serves as a robust and reliable internal standard for the targeted quantification of triacylglycerols in lipidomics studies. Its properties as a long-chain, saturated, and non-endogenous lipid make it an ideal choice for correcting analytical variability. The protocol described in this application note provides a comprehensive framework for the accurate and precise measurement of triacylglycerol species in biological samples, enabling researchers to obtain high-quality data for advancing their understanding of lipid metabolism in health and disease. As with any analytical method, proper validation of the assay in the specific matrix of interest is crucial for ensuring data integrity.

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## References

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